molecular formula C21H26N4O2 B2585417 1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-ethoxyphenyl)piperidine-4-carboxamide CAS No. 2097899-58-4

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-ethoxyphenyl)piperidine-4-carboxamide

Cat. No. B2585417
M. Wt: 366.465
InChI Key: FSDNIGICYXPEFE-UHFFFAOYSA-N
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Description

“1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-ethoxyphenyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C21H26N4O2 and a molecular weight of 366.4651. It’s available for purchase from various chemical suppliers21.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found.



Chemical Reactions Analysis

I couldn’t find any specific chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources.


Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis and Activity Screening : Compounds derived from similar structural frameworks have been synthesized and screened for pharmacological activities, including analgesic and antiparkinsonian effects. For example, a series of substituted pyridine derivatives prepared from 2-chloro-6-ethoxy-4-acetylpyridine showed significant analgesic and antiparkinsonian activities, comparable to reference drugs such as Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).
  • Antitubercular Agents : Research into novel benzamide derivatives, including those incorporating pyrazine and piperazine moieties, highlights efforts to combat tuberculosis. These compounds were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis, showing significant inhibitory concentrations. This work illustrates the potential application of complex heterocyclic compounds in developing new antitubercular agents (Srinivasarao et al., 2020).

Antimicrobial and Anticancer Research

  • Antimicrobial Activities : A variety of newly synthesized compounds, including those with structures similar to the query compound, have been evaluated for their antimicrobial properties. This research is crucial for the discovery of new agents that can combat resistant microbial strains. The development of macrocyclic and tricyclopolyazacarboxamide candidates incorporating amino acid and pyridine moieties, for instance, demonstrated high antimicrobial activity comparable to standard drugs like ampicillin and chloramphenicol (El-Salam, Al-Omar, & Amr, 2012).
  • Anticancer Activity : The synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity highlights the ongoing search for new therapeutic options against cancer. These efforts show that structurally complex molecules are continually being designed and assessed for their potential to inhibit cancer cell growth, with some compounds showing promising activity against various cancer cell lines (Kumar et al., 2013).

Safety And Hazards

There’s no specific information available about the safety and hazards associated with this compound.


Future Directions

The future directions or potential applications of this compound are not mentioned in the available sources.


properties

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-2-27-19-9-4-3-7-18(19)22-21(26)15-10-12-25(13-11-15)20-14-16-6-5-8-17(16)23-24-20/h3-4,7,9,14-15H,2,5-6,8,10-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDNIGICYXPEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-ethoxyphenyl)piperidine-4-carboxamide

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